molecular formula C9H9FN2O4S B2887477 5-Nitro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride CAS No. 2411271-12-8

5-Nitro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride

Cat. No. B2887477
CAS RN: 2411271-12-8
M. Wt: 260.24
InChI Key: PJVKKIRKIAZNFF-UHFFFAOYSA-N
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Description

5-Nitro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester is a heterocyclic organic compound . It’s a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . Another strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization .


Molecular Structure Analysis

The molecular structure of 5-Nitro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester includes a molecular weight of 278.3 and a molecular formula of C14H18N2O4 .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline derivatives often involve cyclization and condensation processes . For example, the Bischler–Nepieralski reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine to generate 3,4-dihydro isoquinoline derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Nitro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester include a boiling point of 400.6ºC at 760 mmHg, a flash point of 196.1ºC, and a density of 1.229g/cm³ .

Future Directions

The future directions in the research of 1,2,3,4-tetrahydroisoquinoline derivatives could involve the development of new synthetic strategies and the exploration of their biological potential . The introduction of sulfonyl groups could potentially increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido .

properties

IUPAC Name

5-nitro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O4S/c10-17(15,16)11-5-4-8-7(6-11)2-1-3-9(8)12(13)14/h1-3H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVKKIRKIAZNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=CC=C2)[N+](=O)[O-])S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride

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